(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group may allow it to bind to certain enzymes or receptors, while the thiazolidinone ring could facilitate its interaction with other biological molecules. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain an aniline ring with substituents, but differ in their functional groups and overall structure.
Perfluorooctane Sulfonate (PFOS): This compound has a sulfonate group and is used in various industrial applications, but differs significantly in its chemical structure and properties.
Uniqueness
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a nitrophenyl group, and a prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-2-11-21-19(23)18(28-20(21)27)12-15-5-3-4-6-17(15)26-13-14-7-9-16(10-8-14)22(24)25/h2-10,12H,1,11,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRLDNBCLKLOGR-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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